AChE Inhibitory Potency: Leiokinine A vs. Leptomerine
In a direct head-to-head comparison using an in vitro acetylcholinesterase inhibition assay, Leiokinine A (IC50 = 0.21 mM, equivalent to 210 µM) was 84-fold less potent than the co-isolated alkaloid leptomerine (IC50 = 2.5 µM) [1]. This establishes Leiokinine A as a low-activity control compound within this chemotype series.
| Evidence Dimension | AChE inhibition (IC50) |
|---|---|
| Target Compound Data | 0.21 mM (210 µM) |
| Comparator Or Baseline | Leptomerine: 2.5 µM |
| Quantified Difference | Leiokinine A is 84-fold less potent |
| Conditions | In vitro acetylcholinesterase inhibition assay |
Why This Matters
For researchers studying AChE inhibition or Alzheimer's disease, Leiokinine A serves as an essential low-activity control, enabling SAR studies to identify structural features driving potency differences.
- [1] Cardoso-Lopes, E. M.; Maier, J. A.; da Silva, M. R.; Regasini, L. O.; Simote, S. Y.; Lopes, N. P.; Pirani, J. R.; Bolzani, V. da S.; Young, M. C. M. Alkaloids from Stems of Esenbeckia leiocarpa Engl. (Rutaceae) as Potential Treatment for Alzheimer Disease. Molecules 2010, 15 (12), 9205–9213. DOI: 10.3390/molecules15129205. View Source
